4-(2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-4-3-13-28(14-16)21-12-9-17-5-2-6-20(23(17)27-21)31-15-22(29)26-19-10-7-18(8-11-19)24(25)30/h2,5-12,16H,3-4,13-15H2,1H3,(H2,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDITTFFWLENAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.
Formation of the Benzamide Moiety: The final step involves the coupling of the quinoline-piperidine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline-Cinnamide Hybrids
describes quinoline-cinnamide hybrids (e.g., compounds 5, 6a–i) synthesized using similar methodologies. These analogs replace the benzamide group with a cinnamide moiety, altering solubility and target interaction.
Key Differences :
- The benzamide terminal group may favor hydrogen bonding with kinase ATP pockets, whereas cinnamide groups in analogs prioritize hydrophobic interactions .
Chromene-Pyrimidinone Derivatives
highlights compounds like 4 (9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one), which diverge significantly in structure and mechanism.
Key Differences :
Research Findings and Implications
- Cytotoxicity: Quinoline-cinnamide hybrids in show nanomolar IC₅₀ values against breast cancer (MCF-7) and leukemia (K562) cell lines. The target compound’s benzamide group may reduce off-target effects compared to cinnamide analogs .
- Selectivity: The 3-methylpiperidin-1-yl group could enhance selectivity for kinases (e.g., EGFR or VEGFR) over non-target enzymes, a hypothesis supported by docking studies of similar quinoline derivatives.
Biological Activity
4-(2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide, also known by its CAS number 921807-57-0, is a synthetic compound characterized by a complex structure that includes a quinoline moiety linked to a piperidine and an amide functional group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 444.6 g/mol. The structure features:
- A quinoline core, known for various biological activities.
- A 3-methylpiperidine ring, which may influence the compound's pharmacokinetic properties.
- An acetamido group that can enhance solubility and bioavailability.
Biological Activity Overview
The biological activities of this compound have been evaluated across various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has indicated that compounds similar to this benzamide exhibit notable antimicrobial properties. For instance, studies have shown that quinoline derivatives often demonstrate significant activity against a range of pathogens, including bacteria and fungi. The specific compound may share these properties due to its structural similarities with other active quinoline derivatives.
Anticancer Properties
The anticancer potential of quinoline derivatives has been well-documented. In vitro studies have demonstrated that certain quinoline-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Anti-inflammatory Effects
Compounds containing piperidine and quinoline structures have been reported to exhibit anti-inflammatory effects. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Research Findings
A selection of studies highlights the biological activity of related compounds:
These findings suggest that structural modifications in similar compounds can lead to enhanced biological activity.
Case Studies
- Antifungal Activity : A study evaluated several quinoline-linked compounds against Sclerotinia sclerotiorum. The results showed that certain derivatives exhibited superior antifungal activity compared to standard treatments, indicating the potential for developing new antifungal agents based on this scaffold .
- Cancer Cell Line Studies : In vitro testing on various cancer cell lines has revealed that quinoline derivatives can significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest . This suggests a promising avenue for further research into their use as anticancer therapies.
- Inflammation Models : Animal models have demonstrated that compounds with similar structures can effectively reduce inflammation markers, making them candidates for treating inflammatory diseases .
Q & A
Q. What are the key synthetic methodologies for preparing 4-(2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide?
The compound is synthesized via multi-step reactions, typically starting with quinoline derivatives. For example, quinolin-8-yloxy acetohydrazide intermediates are reacted with cinnamate derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst. Purification involves column chromatography (CH₂Cl₂/MeOH 97:3) to isolate the target compound . Critical parameters include reaction time (18–20 hours) and solvent choice to optimize yield and purity .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Advanced analytical techniques are employed:
Q. What initial biological screening approaches are used to evaluate its activity?
Cytotoxic activity is assessed via MTT assays using cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values are calculated to quantify potency. Apoptosis induction is measured using flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Use statistical design of experiments (DoE) to evaluate variables:
- Temperature : Reflux vs. microwave-assisted synthesis.
- Catalyst loading : Glacial acetic acid (10 drops) vs. alternative catalysts (e.g., p-toluenesulfonic acid).
- Solvent polarity : Ethanol vs. DMF for solubility optimization . Chromatographic purification can be replaced with recrystallization for large-scale synthesis .
Q. How should researchers address contradictory data in biological activity across studies?
- Dose-response validation : Replicate experiments with standardized protocols (e.g., cell passage number, serum concentration).
- Mechanistic redundancy checks : Combine apoptosis assays with transcriptomic analysis (RNA-seq) to confirm pathways (e.g., Bcl-2/Bax ratio) .
- Statistical modeling : Apply ANOVA or Bayesian analysis to resolve variability in IC₅₀ values .
Q. What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?
- Core modifications : Replace the 3-methylpiperidinyl group with other heterocycles (e.g., morpholine) to assess impact on solubility and target binding .
- Side-chain engineering : Introduce fluorinated or sulfonamide groups to enhance metabolic stability .
- Computational docking : Use AutoDock Vina to predict interactions with kinases or GPCRs .
Q. How can computational tools predict pharmacokinetic (PK) and toxicity profiles?
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 inhibition, and hERG channel liability.
- Molecular dynamics (MD) simulations : Analyze binding stability with targets (e.g., EGFR) over 100-ns trajectories .
- Toxicity assays : Pair in silico predictions with in vitro hepatocyte viability studies .
Q. What methodologies are recommended for resolving low therapeutic indices in preclinical studies?
- Prodrug design : Mask the benzamide group with ester linkages to improve bioavailability .
- Combination therapy screening : Test synergy with chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Use NONMEM to correlate plasma concentration with efficacy in xenograft models .
Methodological Notes
- Data Validation : Cross-reference NMR and HPLC results with synthetic intermediates to rule out impurities .
- Experimental Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to mitigate batch-to-batch variability .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
